![molecular formula C11H14ClNO2S2 B2885153 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 1448033-92-8](/img/structure/B2885153.png)
5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide” is a synthetic compound. It’s a potent inhibitor of Factor Xa (FXa), a coagulation enzyme, and has been identified as a new class of antithrombotic agents . It’s currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction, which is a significant synthetic method for thiophene derivatives . The Gewald reaction, a type of condensation reaction, involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is soluble in certain solvents, which is important for its reactions . The interaction of the neutral ligand chlorothiophene in the S1 subsite is a key aspect of its chemical reactions .Physical And Chemical Properties Analysis
The compound is a polymorphic drug, meaning it can exist in several different forms . It’s soluble in certain solvents, which is important for its bioavailability .Scientific Research Applications
Anticoagulant Drug
This compound is a low molecular weight, orally administrable anticoagulant drug . It directly inhibits the active form of serine protease Factor Xa (FXa) .
Prevention and Treatment of Thromboembolic Diseases
Rivaroxaban can be used for the prevention and treatment of various thromboembolic diseases . These include deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarct, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, cerebral stroke, transitory ischemic attacks, and peripheral arterial occlusive diseases .
Polymorphic Forms of Rivaroxaban
The compound has polymorphic forms, one of which is termed form APO-A . These polymorphic forms and their preparation methods are areas of active research .
Compositions and Formulations
Compositions and formulations comprising form APO-A of the compound are provided . Also provided are compositions comprising a crystalline form of rivaroxaban and solvents selected from C3 to C6 ketones, C3 to C4 amides and mixtures thereof .
Interaction with Neutral Ligand Chlorothiophene
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . The X-ray crystal structure of the compound in complex with human FXa has revealed that the neutral ligand chlorothiophene interacts with the S1 subsite of FXa , which is crucial for its high affinity binding .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This prevents the formation of fibrin clots, thereby exerting an antithrombotic effect .
Pharmacokinetics
The compound exhibits good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The inhibition of FXa results in a reduction in thrombin generation and consequently, a decrease in clot formation . This makes the compound effective in the prevention and treatment of thromboembolic diseases .
Future Directions
properties
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S2/c1-15-11(4-5-16-7-11)6-13-10(14)8-2-3-9(12)17-8/h2-3H,4-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCYKDBMXDUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide |
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